tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
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Overview
Description
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(cyclopropylmethyl)-N-(2-hydroxyethyl)amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at low temperatures to ensure the formation of the desired carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can help in maintaining precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The hydroxyl and cyclopropylmethyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(cyclopropylmethyl)carbamate
- Tert-butyl N-(2-hydroxyethyl)carbamate
- Cyclopropylmethyl N-(2-hydroxyethyl)carbamate
Uniqueness
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is unique due to the presence of both cyclopropylmethyl and 2-hydroxyethyl groups, which may impart distinct chemical and biological properties compared to other carbamates. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₉N₃O₃, with a molecular weight of approximately 215 Da. The compound features a tert-butyl group , a cyclopropyl ring , and a hydroxymethyl substituent , which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its carbamate functional group, which can undergo hydrolysis and nucleophilic substitution reactions. These reactions are essential for the compound's interaction with biological targets, such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity.
- Receptor Modulation : The unique structure may allow it to interact with specific receptors, potentially altering their conformation or activity.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit various enzymes, which is crucial for drug development targeting diseases like cancer and inflammation.
- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, indicating potential applications in treating infections.
- Cytotoxicity : Initial findings suggest low cytotoxicity levels, making it an attractive candidate for further development in therapeutic applications.
Case Studies and Research Findings
- Synthesis and Evaluation : The synthesis involves multiple steps that yield the desired carbamate structure. Research has shown that compounds with similar structures can act as effective enzyme inhibitors or modulators of receptor activity.
- Comparative Analysis : A comparative study was conducted on structurally similar compounds to assess their biological activities. The results indicated that this compound could potentially outperform some existing drugs in terms of efficacy and selectivity .
- Pharmacological Applications : Investigations into the pharmacological applications revealed that this compound could be effective in modulating biochemical pathways involved in disease processes. It has been employed in studies involving enzyme reactions critical for metabolism and signaling pathways.
Data Table: Structural Comparisons
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Carbamate group, cyclopropane ring | Potential enzyme modulator |
Carbaryl | Carbamate group, phenolic structure | Insecticide; acetylcholinesterase inhibitor |
Cyclopropylamine | Cyclopropane ring, amine functionality | Neurotransmitter modulation |
Properties
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(6-7-13)8-9-4-5-9/h9,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMZEGWQFOQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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